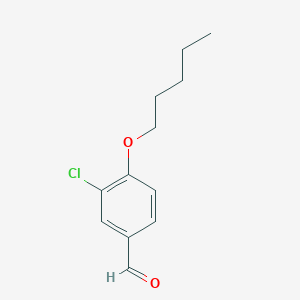![molecular formula C11H21N3O B7872910 [1,3'-Bipiperidine]-4-carboxamide](/img/structure/B7872910.png)
[1,3'-Bipiperidine]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3'-Bipiperidine]-4-carboxamide is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol. It is a derivative of bipiperidine, featuring a carboxamide group attached to the third carbon of the bipiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3'-Bipiperidine]-4-carboxamide typically involves the reaction of piperidine with appropriate carboxylic acid derivatives under controlled conditions. One common method is the reaction of piperidine with 4-piperidone carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: [1,3'-Bipiperidine]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,3'-Bipiperidine]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its carboxamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of small molecules with biological targets. It may serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cardiovascular diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable for various applications.
Mecanismo De Acción
The mechanism by which [1,3'-Bipiperidine]-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the biological system and the specific target.
Comparación Con Compuestos Similares
1,4'-Bipiperidine]-4-carboxamide: This is a structural isomer of [1,3'-Bipiperidine]-4-carboxamide, differing only in the position of the carboxamide group.
Piperidine derivatives: Other piperidine derivatives with different functional groups or substitutions can be compared to highlight the uniqueness of this compound.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity
Propiedades
IUPAC Name |
1-piperidin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h9-10,13H,1-8H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTJNQBGDPALDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine](/img/structure/B7872855.png)

![2-[(4-Iodophenoxy)methyl]piperidine](/img/structure/B7872867.png)
![2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine](/img/structure/B7872875.png)

![{3-[(Piperidin-4-yl)methoxy]phenyl}methanol](/img/structure/B7872898.png)
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)


![(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7872928.png)
